Roxithromycin-d7
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Overview
Description
Roxithromycin-d7 is a deuterium-labeled derivative of Roxithromycin, a semi-synthetic macrolide antibiotic. This compound is primarily used as a stable isotope-labeled internal standard in various scientific research applications. The deuterium labeling allows for precise quantification and tracking in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Roxithromycin-d7 is synthesized by incorporating deuterium atoms into the Roxithromycin molecule. The process involves the replacement of hydrogen atoms with deuterium, typically through a series of chemical reactions that introduce deuterium-labeled reagents. The specific synthetic route may vary, but it generally includes steps such as deuterium exchange reactions and the use of deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling, which is crucial for its application as an internal standard. The final product is subjected to rigorous quality control measures, including purity testing and isotopic enrichment analysis .
Chemical Reactions Analysis
Types of Reactions
Roxithromycin-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation while preserving the deuterium labeling .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can introduce various functional groups into the this compound molecule .
Scientific Research Applications
Roxithromycin-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Roxithromycin in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Used in studies related to bacterial infections and antibiotic resistance .
Mechanism of Action
Roxithromycin-d7 exerts its effects by targeting the bacterial ribosome. It binds to the 50S subunit of the ribosome, inhibiting the translocation step of protein synthesis. This interference prevents the elongation of the polypeptide chain, ultimately halting bacterial growth and proliferation. The deuterium labeling does not alter the mechanism of action but allows for precise tracking in experimental applications .
Comparison with Similar Compounds
Roxithromycin-d7 is similar to other deuterium-labeled macrolide antibiotics, such as:
- Erythromycin-d7
- Azithromycin-d7
- Clarithromycin-d7
Uniqueness
This compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in pharmacokinetic and metabolic studies. Its stability and high isotopic purity make it an ideal internal standard for various analytical applications .
Properties
Molecular Formula |
C41H76N2O15 |
---|---|
Molecular Weight |
844.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1/i13D3,16D2,17D2 |
InChI Key |
RXZBMPWDPOLZGW-NFRWTTTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C/1\[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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